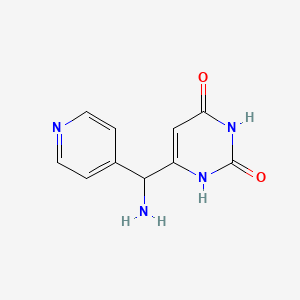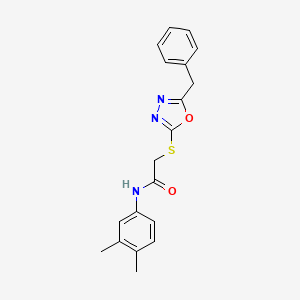
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid typically involves the chlorination and fluorination of isonicotinic acid derivatives. One common method includes the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures (above 300°C) . Another approach involves the use of tetrabutylammonium fluoride and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to optimize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it can induce resistance in plants by modifying the physiology of the host plant and inducing the production of defense-related enzymes such as chitinase . The exact molecular pathways involved are still under investigation, but the compound’s ability to alter cellular processes makes it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a carboxylic acid group.
2,6-Dichloroisonicotinic acid: Lacks the trifluoromethyl group but has similar chlorination patterns.
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C7H2Cl2F3NO2 |
|---|---|
Molecular Weight |
259.99 g/mol |
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2(6(14)15)1-3(7(10,11)12)13-5(4)9/h1H,(H,14,15) |
InChI Key |
LYZXAEZUOAUFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
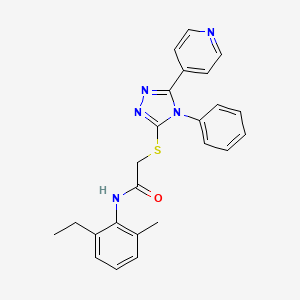
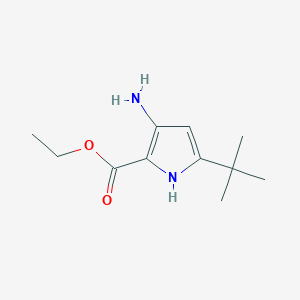

![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)



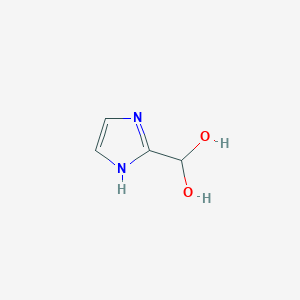
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
